molecular formula C19H23N5O4 B1195175 Isopropylphenyladenosine CAS No. 29193-86-0

Isopropylphenyladenosine

Cat. No.: B1195175
CAS No.: 29193-86-0
M. Wt: 385.4 g/mol
InChI Key: FOQCCKILBKXEHH-NVQRDWNXSA-N
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Description

Based on general knowledge, isopropylphenyladenosine could hypothetically be a modified nucleoside derivative (e.g., adenosine with an isopropylphenyl substituent). Such compounds often act as adenosine receptor agonists or antagonists, influencing pathways like inflammation, cardiovascular function, or neurotransmission. However, this speculative description cannot be corroborated by the provided evidence.

Properties

CAS No.

29193-86-0

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(N-propan-2-ylanilino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C19H23N5O4/c1-11(2)24(12-6-4-3-5-7-12)18-14-17(20-9-21-18)23(10-22-14)19-16(27)15(26)13(8-25)28-19/h3-7,9-11,13,15-16,19,25-27H,8H2,1-2H3/t13-,15-,16-,19-/m1/s1

InChI Key

FOQCCKILBKXEHH-NVQRDWNXSA-N

SMILES

CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Isomeric SMILES

CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Synonyms

Isopropylphenyladenosine
L Phenylisopropyladenosine
L-Phenylisopropyladenosine
N(6)-Phenylisopropyl-Adenosine
Phenylisopropyladenosine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks data on adenosine derivatives or structurally analogous compounds. For example:

  • discusses transition metal ligands for catalysis, which are unrelated to nucleosides.
  • –3 describe isopropylated phenol-phosphate mixtures, likely industrial chemicals (e.g., flame retardants or plasticizers).
Compound Structure Primary Use Receptor Affinity Toxicity
Isopropylphenyladenosine* Adenosine + isopropylphenyl Research (hypothetical) Unknown Unknown
Isopropylated Phenol Phosphate Phenol-phosphate + isopropyl Industrial applications Not applicable Hazardous (skin/eye irritant)
Caffeine Methylxanthine Stimulant Adenosine antagonist Low (moderate doses)

*Note: No data exists in the provided evidence to validate this row.

Critical Limitations in the Evidence

  • –3: Focus on regulatory and safety data for phenol-phosphate mixtures, citing sources like ATSDR, EFSA, and EPA .
  • : Focuses on catalysis and coordination chemistry, unrelated to nucleosides .

Recommendations for Further Research

To address the query adequately, consult:

  • Pharmacological databases (e.g., PubChem, ChEMBL) for adenosine derivatives.
  • Peer-reviewed studies on adenosine receptor ligands.
  • Regulatory documents (e.g., FDA, EMA) for therapeutic or toxicological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylphenyladenosine
Reactant of Route 2
Isopropylphenyladenosine

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